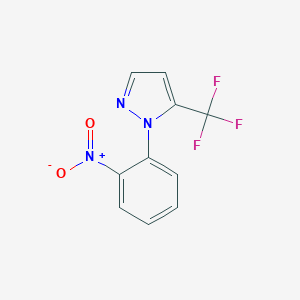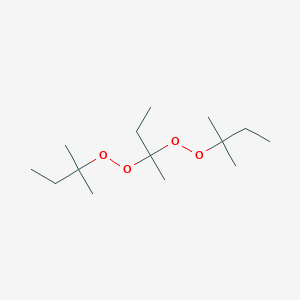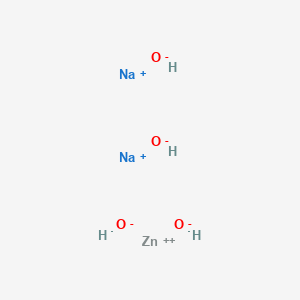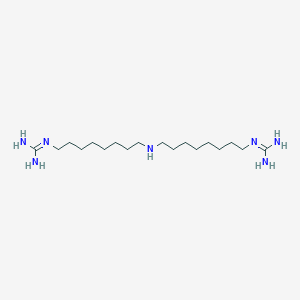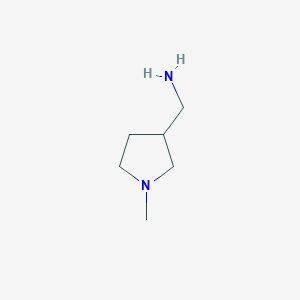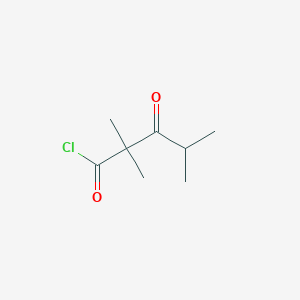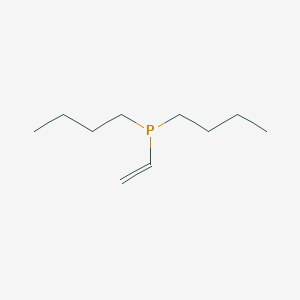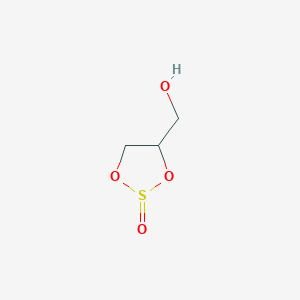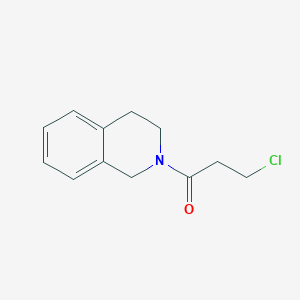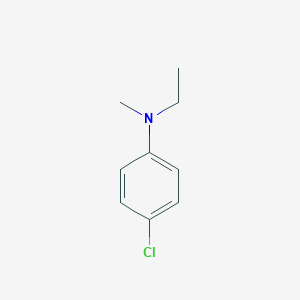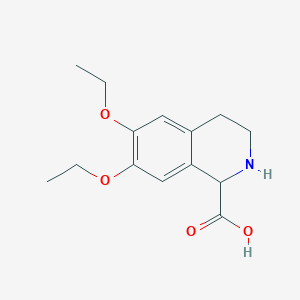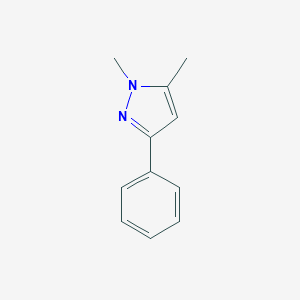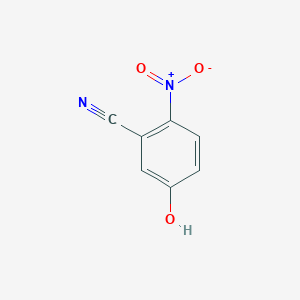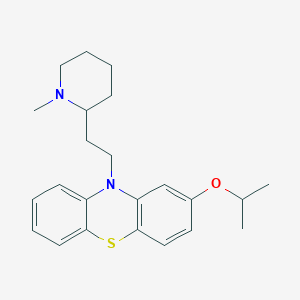
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, also known as Promazine, is a phenothiazine derivative that has been widely used in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine works by blocking dopamine receptors in the brain, which leads to a decrease in the release of dopamine. This results in a decrease in the activity of dopamine-dependent pathways, which can have a variety of effects on behavior and physiology.
Efectos Bioquímicos Y Fisiológicos
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been found to have a variety of biochemical and physiological effects, including sedation, antipsychotic effects, and antiemetic effects. It has also been found to have a suppressive effect on the immune system, making it a potential tool for studying the role of the immune system in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine in lab experiments is its ability to selectively block dopamine receptors, allowing researchers to study the effects of dopamine on various biological processes. However, one limitation of using 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine is its potential to cause sedation and other side effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, including studies on its effects on other neurotransmitter systems, its potential as a treatment for various psychiatric disorders, and its potential as a tool for studying the immune system. Additionally, there is a need for further research on the safety and efficacy of 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, particularly in the context of its use in clinical settings.
Métodos De Síntesis
The synthesis of 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine involves the reaction of 2-chloro-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine with isopropanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been used in a variety of scientific research applications, including studies on neurotransmitter systems, drug addiction, and psychiatric disorders. It has been found to have an inhibitory effect on dopamine receptors, making it a valuable tool for studying the role of dopamine in various biological processes. Additionally, 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been used to study the effects of drugs on the reward system in the brain, as well as the underlying mechanisms of drug addiction.
Propiedades
Número CAS |
14759-05-8 |
|---|---|
Nombre del producto |
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine |
Fórmula molecular |
C23H30N2OS |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-propan-2-yloxyphenothiazine |
InChI |
InChI=1S/C23H30N2OS/c1-17(2)26-19-11-12-23-21(16-19)25(20-9-4-5-10-22(20)27-23)15-13-18-8-6-7-14-24(18)3/h4-5,9-12,16-18H,6-8,13-15H2,1-3H3 |
Clave InChI |
ZDRKGFWEZAYCKH-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4C |
SMILES canónico |
CC(C)OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



